molecular formula C9H4F4 B2770364 2-Fluoro-5-(trifluoromethyl)phenylacetylene CAS No. 1263377-27-0

2-Fluoro-5-(trifluoromethyl)phenylacetylene

Cat. No.: B2770364
CAS No.: 1263377-27-0
M. Wt: 188.125
InChI Key: FPXHQMWSRWFGDP-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(trifluoromethyl)phenylacetylene” is a chemical compound used as a pharmaceutical intermediate . It’s also known as “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate” with a CAS-No of 69922-27-6 .

Scientific Research Applications

Synthesis and Polymer Chemistry

2-Fluoro-5-(trifluoromethyl)phenylacetylene is involved in the synthesis of various fluorine-containing compounds. Kodaira and Okuhara (1988) demonstrated the preparation of phenylacetylenes with fluoro or trifluoromethyl substituents using a two-step route involving lithiation and treatment with 1,1-dichloro-2,2-difluoroethene (Kodaira & Okuhara, 1988). This process aids in the development of materials for various scientific applications.

Photoredox Catalysis

Koike and Akita (2016) discussed the role of trifluoromethyl groups, like those in this compound, in photoredox catalysis. This catalysis is crucial for the fluoromethylation of carbon-carbon multiple bonds, significantly impacting pharmaceutical and agrochemical fields (Koike & Akita, 2016).

Fluorination Techniques

In the study of fluorination techniques, Zhang, Wan, and Bie (2017) explored the one-step concurrent fluoro-trifluoromethylation across the triple bond of arylacetylenes. This method facilitates the creation of complex organic molecules with specific fluorine substitutions, useful in various scientific research areas (Zhang, Wan, & Bie, 2017).

Organometallic Chemistry

The compound's involvement in organometallic chemistry is highlighted by Douvris et al. (2022), who synthesized and characterized a novel cyclohexadienyl trifluoromethyl metal complex. This research contributes to understanding the interaction between organometallic complexes and fluorinated groups (Douvris et al., 2022).

Fluorinated Polymer Synthesis

Salunke, Ghosh, and Banerjee (2007) utilized bisfluoro monomers, like this compound, for synthesizing poly(arylene ether)s. These polymers exhibit high thermal stability and are used in various high-performance materials (Salunke, Ghosh, & Banerjee, 2007).

Fluoro Heteroaromatic Compounds Synthesis

Kiselyov and Strekowski (1994) reported the synthesis of fluoroquinolines using a reaction involving 2-(trifluoromethyl)aniline and lithium reagents derived from phenylacetylene, demonstrating the utility of compounds like this compound in synthesizing heteroaromatic compounds (Kiselyov & Strekowski, 1994).

Safety and Hazards

“2-Fluoro-5-(trifluoromethyl)phenylacetylene” is classified as hazardous under the Hazardous Products Regulations. It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-ethynyl-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXHQMWSRWFGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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